molecular formula C49H66N12O6S B1665515 Antagonist G CAS No. 115150-59-9

Antagonist G

Katalognummer B1665515
CAS-Nummer: 115150-59-9
Molekulargewicht: 951.2 g/mol
InChI-Schlüssel: WLCBDSJJUAAXMX-JNDMNVDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antagonist G is a compound with the molecular formula C49H66N12O6S . It is also known by other names such as L-arginyl-D-tryptophyl-N-methyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-methioninamide . It is a peptide used to target and enhance the delivery of anticancer chemotherapeutics .


Molecular Structure Analysis

The molecular weight of Antagonist G is 951.2 g/mol . Its structure includes multiple amino acid residues, and it has a complex structure with multiple rings and chains . The InChI and SMILES strings provide a textual representation of the molecule’s structure .

Wissenschaftliche Forschungsanwendungen

1. Adhesion G Protein-Coupled Receptors (ADGRGs) Research

  • Application : Antagonist G, specifically the 4PH-E and 4PH-D variants, are used in the study of Adhesion G protein-coupled receptors (ADGRGs). These receptors play critical roles in the reproductive, neurological, cardiovascular, and endocrine systems .
  • Methods : The study applied Gaussian accelerated molecular dynamics (GaMD) simulations to probe conformational dynamics of the agonist- and antagonist-bound ADGRG2 .
  • Results : The simulations revealed critical peptide-receptor residue interactions during the deactivation of ADGRG2. These findings will potentially facilitate rational design of new peptide modulators of ADGRG2 and other ADGRs .

2. G Protein-Coupled Receptors (GPCRs) Research

  • Application : Antagonist G is used in the study of G protein-coupled receptors (GPCRs). These receptors are one of the major targets for current drugs as well as new drug development .
  • Methods : The study focused on the expression of inverse agonism under more ‘physiological conditions’, since it appears timely to address the physiological relevance and consequences of this new concept, both in GPCR research and drug discovery .
  • Results : The study demonstrated that various ligands, previously considered as antagonists with no intrinsic activity, actually can inhibit this spontaneous activity, appearing to possess 'negative intrinsic activity’ .

3. Control and Perception of Antagonist Muscle Action

  • Application : Antagonist G is used in the study of the control and perception of antagonist muscle action. This research is crucial for understanding the neural control of movements and the role of antagonist muscles in agonist–antagonist pairs .
  • Methods : The study covers a range of topics related to the role of the antagonist muscles within the theory of the neural control of movements with spatial referent coordinates, the principle of abundance, and the uncontrolled manifold hypothesis .
  • Results : The findings suggest inherent instability of neural commands to antagonist muscles requiring visual information for accurate performance. They also suggest that neural commands to antagonist muscles are not readily incorporated into kinesthetic perception leading to illusions and errors in matching tasks .

4. Inverse Agonism at Adrenoceptor Subtypes

  • Application : Antagonist G is used in the study of inverse agonism at adrenoceptor subtypes. This research is important for understanding the physiological and pathophysiological functions of the neurotransmitter noradrenaline and the adrenal hormone adrenaline .
  • Methods : The study systematically reviewed inverse agonism at the nine adrenoceptor subtypes. The detection and degree of inverse agonism depend on the cells and tissues under investigation .
  • Results : The study demonstrated that various ligands, previously considered as antagonists with no intrinsic activity, actually can inhibit this spontaneous activity, appearing to possess 'negative intrinsic activity’ .

5. Modulation of the Physiological Action of Angiotensins

  • Application : Antagonist G is used in the study of the modulation of the physiological action of angiotensins by protein conjugation. This research is important for understanding the hemodynamics and behavior .
  • Methods : The study focused on the effects of protein conjugation on the physiological action of angiotensins .
  • Results : The results of this study are not specified in the available information .

6. Acute Responses to Resistance Training

  • Application : Antagonist G is used in the study of acute responses to a single bout of resistance training. This research is crucial for understanding mechanical and metabolic stress .
  • Methods : The study measured acute muscle thickness changes, blood lactate, and perceived exertion .
  • Results : The results of this study are not specified in the available information .

Eigenschaften

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCSSYAUKKIDJV-FAXBSAIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H66N12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

951.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antagonist G

CAS RN

115150-59-9
Record name Antagonist G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115150599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antagonist G
Reactant of Route 2
Reactant of Route 2
Antagonist G
Reactant of Route 3
Reactant of Route 3
Antagonist G
Reactant of Route 4
Reactant of Route 4
Antagonist G
Reactant of Route 5
Reactant of Route 5
Antagonist G
Reactant of Route 6
Reactant of Route 6
Antagonist G

Citations

For This Compound
1,280
Citations
M Carvalheiro, M Ferreira-Silva, D Holovanchuk… - International Journal of …, 2022 - Elsevier
… This work aimed to evaluate the ability of antagonist G, a … Antagonist G-targeted LCL and SALP were prepared by two … -insertion of DSPE-PEG-antagonist-G-conjugates into pre-formed …
Number of citations: 5 www.sciencedirect.com
DA Jones, J Cummings, SP Langdon… - General …, 1997 - europepmc.org
… Antagonist G is metabolized in peripheral tissues by a … The metabolites of Antagonist G retain neuropeptide antagonist … revealed that the tissue distribution of Antagonist G is likely to be …
Number of citations: 16 europepmc.org
P Imesch, EP Samartzis, KJ Dedes, D Fink, A Fedier - Fertility and sterility, 2013 - Elsevier
… whether histone deacetylase inhibitors reduce the expression of the G-protein-coupled estrogen receptor (GPER) and whether the functional inhibition of GPER by the antagonist G-15 …
Number of citations: 31 www.sciencedirect.com
S Clive, DJ Webb, A MacLellan, A Young, B Byrne… - Clinical cancer …, 2001 - AACR
… For all patients receiving Antagonist G at doses of ≥300 mg/m 2 , a 12-… Antagonist G, during the last 2 h of Antagonist G infusion and 24 h after infusion of the first cycle of Antagonist G. …
Number of citations: 25 aacrjournals.org
JN Moreira, R Gaspar - Brazilian journal of medical and biological …, 2004 - SciELO Brasil
… Based on the present data, we may infer that receptors for antagonist G were present in H82 … antagonist G-targeted liposomes and the intracellular delivery of their content. Antagonist G …
Number of citations: 28 www.scielo.br
AC MacKinnon, C Waters, I Rahman, N Harani… - British journal of …, 2000 - nature.com
… Our results show that antagonist G induces ROS generation and stimulates lipid … in the apoptotic effect of antagonist G. In addition we show that antagonist G sensitizes SCLC cells to …
Number of citations: 19 www.nature.com
SC Offerman, M Kadirvel, OH Abusara, JL Bryant… - …, 2017 - pubs.rsc.org
Natural prenylated indoles have been proposed as potential anticancer agents. To exploit this discovery for developing new peptide therapeutics, we report the first studies whereby …
Number of citations: 13 pubs.rsc.org
H Mukai, E Munekata, T Higashijima - Journal of Biological Chemistry, 1992 - Elsevier
… 16238 Antagonist G Protein was affected largely by the initial concentrations of receptor and G proteins. Recovery of receptor (3-20%) tended to increase with higher concentrations of …
Number of citations: 146 www.sciencedirect.com
JN Moreira, CB Hansen, R Gaspar, TM Allen - Biochimica et Biophysica …, 2001 - Elsevier
… antagonist G-targeted sterically stabilized liposomes (SLG) bound to H69 cells with higher avidity than free antagonist G and … Use of peptides like antagonist G to promote binding and …
Number of citations: 69 www.sciencedirect.com
MA Tehrani, SL Veney - Developmental Neurobiology, 2018 - Wiley Online Library
… In this study exposure to the GPER1 antagonist G-15 resulted in decreased nuclear volumes of HVC and Area X in males, and increased muscle fiber sizes of ventralis and dorsalis in …
Number of citations: 6 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.